molecular formula C13H13N5O B2714650 N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361984-85-2

N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2714650
CAS RN: 361984-85-2
M. Wt: 255.281
InChI Key: LXWVCHASEALLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . It is related to a class of compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .

Scientific Research Applications

Antagonists for Human A3 Adenosine Receptor

A study by Squarcialupi et al. (2013) described the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as potent and selective human A3 adenosine receptor (AR) antagonists. These compounds, including modifications with a 4-methoxy group on the phenyl ring, demonstrated low nanomolar affinity and high selectivity towards the A3 AR, showing potential for neuroprotective effects against oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity. This highlights their potential application in neurodegenerative disease research (Squarcialupi et al., 2013).

Synthesis and Antitumor Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones as intermediates, which were further processed to generate substituted pyridine derivatives and pyrazolo[1,5-a]pyrimidines with demonstrated antitumor and antimicrobial activities. This suggests the potential of N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine derivatives in the development of new therapeutic agents for cancer treatment (Riyadh, 2011).

Structural Analysis and Anticancer Activity

Lu Jiu-fu et al. (2015) investigated the crystal structure and biological activity of a compound closely related to this compound, revealing moderate anticancer activity. This provides insights into the structural requirements for biological activity and suggests avenues for the development of novel anticancer drugs (Lu Jiu-fu et al., 2015).

Fluorescent Probes for Biological Detection

Juan C Castillo et al. (2018) explored the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the synthesis of functional fluorophores, with potential applications as fluorescent probes in biological and environmental detection. The study highlighted derivatives substituted at position 7 with a p-methoxyphenyl group, demonstrating strong fluorescence intensity and quantum yields, which could be useful in the development of novel imaging tools (Juan C Castillo et al., 2018).

Inhibitors for Cognitive Impairment Treatment

Li et al. (2016) reported on the design, synthesis, and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), with one compound advancing to Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This highlights the therapeutic potential of compounds in this class for addressing cognitive impairment (Li et al., 2016).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-18-13-11(7-16-18)12(14-8-15-13)17-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWVCHASEALLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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